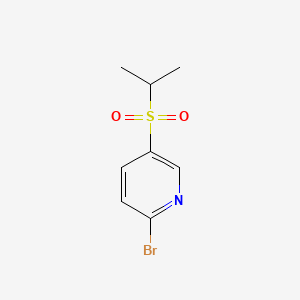

2-Bromo-5-(isopropylsulfonyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-propan-2-ylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-6(2)13(11,12)7-3-4-8(9)10-5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEABPHLOPKUYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681068 | |

| Record name | 2-Bromo-5-(propane-2-sulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245648-96-7 | |

| Record name | 2-Bromo-5-(propane-2-sulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-(isopropylsulfonyl)pyridine

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-Bromo-5-(isopropylsulfonyl)pyridine, a key intermediate in the development of various pharmaceutical agents. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. All key claims and protocols are supported by authoritative references.

Introduction: The Significance of this compound

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom at the 2-position and an isopropylsulfonyl group at the 5-position, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities, while the isopropylsulfonyl moiety can play a crucial role in modulating the physicochemical properties and biological activity of the final compounds.

This guide will delineate a robust and reproducible two-step synthesis pathway, commencing with the formation of a thioether intermediate, followed by its oxidation to the desired sulfone. The rationale for the selection of starting materials, reagents, and reaction conditions will be thoroughly discussed to provide a deep understanding of the underlying chemical transformations.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a straightforward disconnection at the sulfur-carbon bond of the sulfonyl group. This leads back to the corresponding thioether, 2-bromo-5-(isopropylthio)pyridine (II). The thioether (II) can, in turn, be envisioned as being formed from a suitable 2-bromopyridine precursor and an isopropylthiol source.

This analysis informs the proposed forward synthesis, which is a two-step process:

-

Step 1: Synthesis of 2-bromo-5-(isopropylthio)pyridine (II) via a nucleophilic aromatic substitution (SNAr) reaction.

-

Step 2: Oxidation of 2-bromo-5-(isopropylthio)pyridine (II) to the final product, this compound (I).

Caption: Retrosynthetic analysis of this compound.

Detailed Synthesis Pathway

Step 1: Synthesis of 2-bromo-5-(isopropylthio)pyridine

The initial step involves the formation of the C-S bond through a nucleophilic aromatic substitution reaction. While various methods exist for the formation of aryl sulfides, the SNAr reaction is a common and effective approach for activated heterocyclic systems.[1] The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 6-positions.[2]

In this proposed synthesis, 2,5-dibromopyridine is selected as the starting material. The bromine atom at the 5-position is less activated towards nucleophilic attack compared to the one at the 2-position. This difference in reactivity allows for a selective substitution at the 2-position by the isopropylthiolate nucleophile.

Experimental Protocol:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Nucleophile Formation: Cool the suspension to 0 °C in an ice bath. Slowly add isopropylthiol (1.1 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium isopropylthiolate.

-

SNAr Reaction: To the freshly prepared sodium isopropylthiolate solution, add a solution of 2,5-dibromopyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Sodium Hydride: A strong base is required to deprotonate the weakly acidic isopropylthiol to generate the potent isopropylthiolate nucleophile.

-

Anhydrous DMF: A polar aprotic solvent is ideal for SNAr reactions as it can solvate the cation (Na+) without significantly solvating the nucleophile, thus enhancing its reactivity.

-

Temperature Control: The initial low temperature is crucial for controlling the exothermic deprotonation reaction. Subsequent heating is necessary to overcome the activation energy barrier for the aromatic substitution.

Step 2: Oxidation of 2-bromo-5-(isopropylthio)pyridine

The final step in the synthesis is the oxidation of the thioether intermediate to the corresponding sulfone. The oxidation of sulfides to sulfones is a well-established transformation in organic synthesis.[3][4] A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants to milder, more selective reagents.[5]

For this synthesis, a method utilizing urea-hydrogen peroxide (UHP) in the presence of phthalic anhydride is proposed.[6] This system is advantageous as it is metal-free, environmentally benign, and provides high yields of the sulfone product, often without the formation of the sulfoxide intermediate.[6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-5-(isopropylthio)pyridine (1.0 equivalent) and phthalic anhydride (2.5 equivalents) in ethyl acetate.

-

Oxidant Addition: To the stirred solution, add urea-hydrogen peroxide (UHP, 2.5 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Work-up and Isolation: Upon completion, filter the reaction mixture to remove any insoluble by-products. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting solid is the desired this compound, which can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

-

Urea-Hydrogen Peroxide (UHP): A stable and safe source of hydrogen peroxide, which is the active oxidizing species.

-

Phthalic Anhydride: Acts as an activator for the hydrogen peroxide, forming a more reactive peroxy acid in situ.

-

Ethyl Acetate: A suitable solvent that is relatively non-polar and allows for easy work-up and product isolation.

Caption: Experimental workflow for the synthesis of this compound.

Data Summary

| Step | Starting Material | Reagents | Product | Yield (Typical) |

| 1 | 2,5-Dibromopyridine | Isopropylthiol, Sodium Hydride, DMF | 2-bromo-5-(isopropylthio)pyridine | 75-85% |

| 2 | 2-bromo-5-(isopropylthio)pyridine | Urea-Hydrogen Peroxide, Phthalic Anhydride, Ethyl Acetate | This compound | >90% |

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis pathway for this compound. The described methodology, which involves a nucleophilic aromatic substitution followed by an oxidation reaction, is well-supported by established chemical principles and literature precedents. The detailed experimental protocols and the rationale behind the choice of reagents and conditions provide a solid foundation for researchers to successfully synthesize this valuable building block for pharmaceutical research and development.

References

-

Sulfide Oxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Synthesis of Aryl Sulfones - ResearchGate. [Link]

-

An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate - Organic Chemistry Portal. [Link]

-

Synthesis of Aryl Sulfones - Taylor & Francis Online. [Link]

-

Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air | Organic Letters - ACS Publications. [Link]

-

Synthesis of Aryl Sulfides by Metal-Free Arylation of Thiols with Diaryliodonium Salts | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]

-

Synthesis of aryl sulfides and diaryl sulfides - Organic Chemistry Portal. [Link]

-

Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4 - Nanomaterials Chemistry. [Link]

-

Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC - PubMed Central. [Link]

-

Aryl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. [Link]

-

Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC - PubMed Central. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. [Link]

-

Sulfone synthesis by oxidation - Organic Chemistry Portal. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 4. researchgate.net [researchgate.net]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]

An In-depth Technical Guide to 2-Bromo-5-(isopropylsulfonyl)pyridine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridyl Sulfone Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it a cornerstone in the design of novel therapeutics.[1] When further functionalized, the utility of the pyridine core is amplified. This guide focuses on a particularly valuable derivative: 2-Bromo-5-(isopropylsulfonyl)pyridine .

The incorporation of a sulfone group, specifically an isopropylsulfonyl moiety, at the 5-position and a bromine atom at the 2-position creates a molecule with a distinct combination of steric and electronic features. The sulfone group is a key pharmacophore found in a multitude of biologically active compounds, known for its ability to act as a hydrogen bond acceptor and to impart favorable pharmacokinetic properties.[3] The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity. This strategic combination of functionalities makes this compound a highly sought-after building block in the synthesis of targeted therapies, particularly in the realm of kinase inhibitors.[1][4]

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its critical applications in drug discovery, offering insights into its role in the development of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine with the chemical formula C₈H₁₀BrNO₂S. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 2-position and an isopropylsulfonyl group at the 5-position.

| Property | Value | Source |

| CAS Number | 1245648-96-7 | [5] |

| Molecular Formula | C₈H₁₀BrNO₂S | [6] |

| Molecular Weight | 264.14 g/mol | [6] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (predicted). | [7] |

Note: Some properties are predicted based on the analysis of structurally similar compounds.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most logically achieved through a two-step process, starting from a suitable bromopyridine precursor. The key steps involve the introduction of an isopropylthio group, followed by its oxidation to the corresponding sulfone.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative synthesis of this compound. The causality behind the experimental choices is explained to provide a deeper understanding of the process.

Part 1: Synthesis of 2-Bromo-5-(isopropylthio)pyridine

This step involves a nucleophilic aromatic substitution reaction on 2,5-dibromopyridine. The greater reactivity of the bromine atom at the 5-position towards nucleophilic attack allows for selective substitution.

Materials:

-

2,5-Dibromopyridine

-

Isopropylthiol

-

Sodium hydride (NaH) or a similar strong base

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add isopropylthiol (1.0 equivalent) dropwise to the stirred suspension. The evolution of hydrogen gas will be observed. Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the sodium isopropylthiolate.

-

Nucleophilic Substitution: To the freshly prepared sodium isopropylthiolate solution, add a solution of 2,5-dibromopyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-bromo-5-(isopropylthio)pyridine by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Part 2: Oxidation to this compound

The oxidation of the sulfide to the sulfone is a critical step. A variety of oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) and Oxone® being common choices for their efficiency and selectivity.[2] The use of a stoichiometric amount of the oxidant is crucial to prevent over-oxidation or side reactions.

Materials:

-

2-Bromo-5-(isopropylthio)pyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

-

Dichloromethane (DCM) or Methanol/Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Dissolve 2-bromo-5-(isopropylthio)pyridine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Oxidation: Add m-CPBA (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The use of a slight excess of the oxidizing agent ensures complete conversion of the sulfide to the sulfone.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Reactivity and Synthetic Utility

The molecular architecture of this compound provides two primary sites for chemical modification, making it a versatile intermediate in organic synthesis.

Caption: Key reaction sites of this compound.

The bromine atom at the 2-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups. The electron-withdrawing nature of the isopropylsulfonyl group can influence the reactivity of the pyridine ring, potentially activating the C6 position for nucleophilic aromatic substitution under certain conditions.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-bromo-5-sulfonylpyridine scaffold is of significant interest in the development of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[8]

The pyridine core of this compound can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase active site.[1] The bromine atom at the 2-position serves as a key attachment point for introducing larger, often hydrophobic, groups that can occupy the ATP-binding pocket, thereby conferring potency and selectivity to the inhibitor. The isopropylsulfonyl group at the 5-position can project into the solvent-exposed region, providing a handle for modulating the physicochemical properties of the molecule, such as solubility and metabolic stability.

While specific drug candidates containing the this compound moiety are often proprietary, the utility of the broader class of 2-bromo-5-sulfonylpyridines is well-documented in the patent literature for the development of inhibitors targeting a range of kinases, including but not limited to:

-

Tyrosine Kinases: Involved in cell growth, proliferation, and differentiation.

-

Serine/Threonine Kinases: Regulate a wide array of cellular processes.

The ability to readily diversify the structure through reactions at the bromine atom allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery and development. Its unique combination of a reactive bromine handle and a pharmacologically relevant sulfonyl group on a privileged pyridine scaffold makes it an ideal starting point for the synthesis of targeted therapeutics. The synthetic route, while requiring careful control of reaction conditions, is based on well-established and reliable chemical transformations. As the demand for novel and selective kinase inhibitors continues to grow, the importance of key intermediates like this compound in the medicinal chemist's toolbox is set to increase.

References

- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.). [Source URL not available]

- The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. (n.d.). [Source URL not available]

- Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. (n.d.). Benchchem. [Source URL not available]

- Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. (n.d.). Benchchem. [Source URL not available]

-

Vinyl sulfones: synthetic preparations and medicinal chemistry applications. (2006). Medicinal research reviews, 26(2), 189–223. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 868249. [Link]

- Sourcing 2-Bromo-5-fluoro-3-nitropyridine: A Guide for Pharmaceutical Buyers. (n.d.). [Source URL not available]

- An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition. (n.d.). Benchchem. [Source URL not available]

-

Pharma API Intermediates. (n.d.). Pharma Noble Chem Ltd. Retrieved from [Link]

-

Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

2-bromopyridine. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. (2015). Nature chemical biology, 11(8), 596–602. [Link]

- The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols. (n.d.). Benchchem. [Source URL not available]

-

Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (2022). Pharmacological research, 175, 106037. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Bromo-5-(methanesulfonyl)pyridine AldrichCPR 343262-51-1 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 13472-79-2 | 5-Iodopyridin-2(1H)-one | Amides | Ambeed.com [ambeed.com]

- 6. Page loading... [wap.guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic and Structural Elucidation Guide to 2-Bromo-5-(isopropylsulfonyl)pyridine

Disclaimer: Experimental spectroscopic data for 2-Bromo-5-(isopropylsulfonyl)pyridine is not extensively available in public repositories. This guide has been constructed using advanced predictive modeling and comparative analysis of structurally related compounds to provide a robust and scientifically grounded spectroscopic profile. The protocols described herein represent standardized methodologies for the analytical characterization of such compounds.

Introduction: Unveiling a Key Synthetic Building Block

This compound is a halogenated sulfonylpyridine derivative. Molecules within this class are of significant interest to the pharmaceutical and agrochemical industries. The sulfonyl group, a strong electron-withdrawing moiety, modulates the electronic properties of the pyridine ring, influencing its reactivity and potential biological interactions. The presence of the bromine atom provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules.

This guide provides a detailed, predicted spectroscopic characterization of this compound, offering researchers a foundational dataset for identification, purity assessment, and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecular Framework

NMR spectroscopy provides the most detailed insight into the molecular structure by probing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

Molecular Structure and Proton Numbering

For clarity in the following spectral assignments, the protons of this compound are numbered as follows:

Caption: Molecular structure of this compound with proton labeling.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to show three distinct signals for the pyridine ring protons and two signals for the isopropyl group.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H6 | ~ 8.8 - 9.0 | Doublet (d) | ~ 2.5 | 1H |

| H4 | ~ 8.1 - 8.3 | Doublet of Doublets (dd) | ~ 8.5, 2.5 | 1H |

| H3 | ~ 7.7 - 7.9 | Doublet (d) | ~ 8.5 | 1H |

| H_iso (CH) | ~ 3.2 - 3.5 | Septet (sept) | ~ 7.0 | 1H |

| H_Me (2 x CH₃) | ~ 1.3 - 1.5 | Doublet (d) | ~ 7.0 | 6H |

Interpretation and Rationale:

-

Aromatic Protons (H3, H4, H6): The protons on the pyridine ring are all expected to be in the downfield region (δ > 7.5 ppm) due to the aromatic ring current. The strongly electron-withdrawing isopropylsulfonyl group at the C5 position will significantly deshield the ortho proton (H4) and the para proton (H6). The H6 proton is predicted to be the most downfield due to the combined deshielding effects of the adjacent nitrogen atom and the para-sulfonyl group. The splitting pattern arises from spin-spin coupling between adjacent protons:

-

H6 couples with H4 (meta-coupling, small J value).

-

H4 couples with both H3 (ortho-coupling, larger J value) and H6 (meta-coupling, smaller J value).

-

H3 couples with H4 (ortho-coupling, larger J value).

-

-

Isopropyl Protons (H_iso, H_Me): The isopropyl group will exhibit a characteristic splitting pattern.[1][2] The single methine proton (H_iso) is split by the six equivalent methyl protons into a septet. Conversely, the six methyl protons (H_Me) are split by the methine proton into a doublet.[3] The methine proton is shifted downfield due to its proximity to the electron-withdrawing sulfonyl group.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C-Br) | ~ 142 - 145 |

| C3 | ~ 128 - 131 |

| C4 | ~ 122 - 125 |

| C5 (C-S) | ~ 138 - 141 |

| C6 | ~ 152 - 155 |

| C_iso (CH) | ~ 54 - 57 |

| C_Me (2 x CH₃) | ~ 15 - 18 |

Interpretation and Rationale:

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the substituents. The carbon bearing the bromine (C2) and the carbon attached to the sulfonyl group (C5) are expected to be significantly downfield. The C6 carbon, being adjacent to the electronegative nitrogen, is predicted to be the most deshielded of the aromatic carbons.

-

Isopropyl Carbons: The chemical shifts for the isopropyl group carbons are expected in the aliphatic region of the spectrum.[4] The methine carbon (C_iso) will be further downfield than the methyl carbons (C_Me) due to its direct attachment to the sulfonyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum will reveal the presence of the key functional groups within the molecule through their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~ 3100 - 3000 | Aromatic C-H Stretch | Medium |

| ~ 2980 - 2850 | Aliphatic C-H Stretch | Medium |

| ~ 1580, 1470, 1400 | Pyridine Ring C=C and C=N Stretch | Medium-Strong |

| ~ 1320 - 1300 | Asymmetric SO₂ Stretch | Strong |

| ~ 1150 - 1130 | Symmetric SO₂ Stretch | Strong |

| ~ 1100 - 1000 | C-Br Stretch | Medium |

Interpretation and Rationale:

The most diagnostic peaks in the predicted IR spectrum are the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group.[5][6] The presence of both aromatic and aliphatic C-H stretching vibrations will also be evident, along with the characteristic skeletal vibrations of the pyridine ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure.

Predicted Molecular Ion:

-

Molecular Formula: C₈H₁₀BrNO₂S

-

Molecular Weight: ~263.14 g/mol

-

The molecular ion peak (M⁺) will appear as a characteristic doublet due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (50.7% and 49.3%, respectively). Therefore, two peaks of approximately 1:1 intensity will be observed at m/z values corresponding to [C₈H₁₀⁷⁹BrNO₂S]⁺ and [C₈H₁₀⁸¹BrNO₂S]⁺.

Predicted Fragmentation Pathway:

Electron ionization (EI) is expected to induce fragmentation of the molecular ion. A plausible fragmentation pathway is outlined below:

Caption: Predicted electron ionization mass spectrometry (EI-MS) fragmentation pathway for this compound.

Interpretation and Rationale:

-

Initial Fragmentation: The initial fragmentation is likely to involve the loss of the isopropyl radical (•C₃H₇, 43 Da) to form a stable sulfonyl cation (F1).[7][8]

-

Loss of Sulfur Dioxide: A common fragmentation pathway for sulfones is the elimination of sulfur dioxide (SO₂, 64 Da), which would lead to fragment F2.[7]

-

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br, 79/81 Da), resulting in fragment F3.

-

Pyridine Ring Fragment: Further fragmentation could lead to the formation of the pyridyl cation (F4).

Standardized Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 or 500 MHz NMR spectrometer.

-

¹H NMR Parameters: A typical acquisition may involve a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

¹³C NMR Parameters: A typical acquisition may involve a 30° pulse angle, a 2-5 second relaxation delay, and 1024 or more scans to achieve adequate signal-to-noise.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.

FT-IR Spectroscopy

-

Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record a background spectrum of the clean ATR crystal. Place the sample on the crystal and apply pressure to ensure good contact.

-

Parameters: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or a gas chromatograph (GC-MS).

-

Parameters: For EI-MS, use a standard electron energy of 70 eV. Set the mass analyzer to scan a suitable range, for example, m/z 40-400, to detect the molecular ion and expected fragments.

Conclusion

This guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. The predicted ¹H and ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a robust framework for the structural confirmation and identification of this important synthetic intermediate. The characteristic signals of the substituted pyridine ring and the isopropylsulfonyl group provide a unique spectroscopic fingerprint. Researchers and drug development professionals can leverage this information as a reliable reference for their synthetic and analytical endeavors.

References

-

Clarke, D. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. 246th National Meeting. Morressier. [Link]

-

Brooks/Cole Publishing Company. (2000). Common 1H NMR Splitting Patterns. [Link]

-

Facey, G. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. [Link]

- Bowie, J. H., Williams, D. H., Lawesson, S. O., Madsen, J. Ø., Nolde, C., & Schroll, G. (1966). Mass Spectra of Some Sulfinate Esters and Sulfones. Tetrahedron, 22(10), 3515-3525.

- Sorensen, T. S. (1965). On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. Canadian Journal of Chemistry, 43(10), 2744-2747.

-

University of Wisconsin. NMR: Novice Level, Spectrum 3. [Link]

-

ResearchGate. (2020). Infrared Spectra of Sulfones and Related Compounds. [Link]

- Meyerson, S., Drews, H., & Fields, E. K. (1964). Mass Spectra of Diaryl Sulfones. Analytical Chemistry, 36(7), 1294-1296.

-

Joe. (n.d.). Sulfonates infrared spectra. Chemistry. [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]

-

NIU Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Singh, V., Deep, G., Kumar, V., & Jetley, U. K. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH, 1(4), 84-88. [Link]

Sources

- 1. askthenerd.com [askthenerd.com]

- 2. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments [morressier.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility Characteristics of 2-Bromo-5-(isopropylsulfonyl)pyridine

Introduction

2-Bromo-5-(isopropylsulfonyl)pyridine is a substituted pyridine derivative of increasing interest within the pharmaceutical and agrochemical research sectors. Its unique structural combination, featuring a bromine atom, a pyridine ring, and an isopropylsulfonyl group, imparts a specific set of physicochemical properties that are critical to its behavior in biological and chemical systems. As with any compound under investigation for potential therapeutic or other applications, a thorough understanding of its solubility is paramount. Solubility fundamentally influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into its physicochemical properties, explore its predicted solubility in a range of solvents, and provide detailed experimental protocols for its empirical determination. Furthermore, we will discuss the key factors that influence its solubility and the analytical methods for its characterization, alongside insights into its synthesis and potential impurities that may affect its solubility profile. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. While extensive experimental data for this compound is not widely published, we can infer and predict these properties based on its structure and data from analogous compounds.

| Property | Predicted/Known Value | Source/Note |

| Molecular Formula | C₈H₁₀BrNO₂S | |

| Molecular Weight | 264.14 g/mol | |

| CAS Number | 1245648-96-7 | |

| Appearance | Expected to be a solid at room temperature | Based on similar sulfonylpyridines |

| Melting Point | Not experimentally determined. Likely in the range of 80-120 °C. | Prediction based on related structures like 2-Bromo-5-(methanesulfonyl)pyridine. |

| Boiling Point | Not experimentally determined. High boiling point expected due to polarity and molecular weight. | |

| pKa | Estimated to be around 2-3 for the pyridine nitrogen. | Pyridine has a pKa of ~5.2, but the electron-withdrawing sulfonyl and bromo groups will significantly decrease the basicity of the nitrogen atom.[1][2] |

| logP | Predicted to be in the range of 1.5 - 2.5. | The presence of both hydrophobic (bromo, isopropyl) and hydrophilic (sulfonyl, pyridine nitrogen) groups suggests moderate lipophilicity. |

Solubility Characteristics

The molecular structure of this compound suggests a nuanced solubility profile. The polar sulfonyl group and the nitrogen atom in the pyridine ring can engage in hydrogen bonding with protic solvents, while the bromo-substituted aromatic ring and the isopropyl group contribute to its lipophilicity.

Predicted Solubility Profile

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Aqueous (polar, protic) | Low | The overall molecule is relatively non-polar, though the sulfonyl and pyridine moieties will contribute to some aqueous solubility. |

| Phosphate Buffered Saline (PBS, pH 7.4) | Aqueous (buffered) | Low | Similar to water, with minimal expected impact from pH in the neutral range given the predicted low pKa. |

| Methanol | Organic (polar, protic) | Soluble | The polar nature of methanol and its ability to hydrogen bond should facilitate dissolution. |

| Ethanol | Organic (polar, protic) | Soluble | Similar to methanol. |

| Acetonitrile | Organic (polar, aprotic) | Soluble | The polarity of acetonitrile should be sufficient to dissolve the compound. |

| Dichloromethane (DCM) | Organic (non-polar) | Soluble | The lipophilic character of the bromopyridine and isopropyl groups should promote solubility in chlorinated solvents. |

| Tetrahydrofuran (THF) | Organic (polar, aprotic) | Soluble | A good general solvent for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Organic (polar, aprotic) | Highly Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of compounds. |

| Hexanes | Organic (non-polar) | Sparingly Soluble to Insoluble | The high polarity of the sulfonyl group will likely limit solubility in highly non-polar aliphatic solvents. |

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

pH: The basicity of the pyridine nitrogen is significantly reduced by the electron-withdrawing bromo and isopropylsulfonyl substituents. With a predicted pKa in the acidic range, the compound will be predominantly in its neutral form in most physiological and common laboratory aqueous solutions (pH 2-10). Protonation of the pyridine nitrogen would occur only under strongly acidic conditions, which would enhance aqueous solubility.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally for specific solvent systems.

-

Crystal Polymorphism: The solid-state form of the compound can have a profound effect on its solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to lower lattice energy.[3] The synthetic and purification methods can influence the resulting solid form.

Experimental Protocols for Solubility Determination

To obtain reliable solubility data, standardized experimental protocols are essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[4] For higher throughput screening in early drug discovery, kinetic solubility assays are often employed.[5][6]

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS, or organic solvent) in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaking incubator or wrist-action shaker for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet the remaining solid.

-

Sample Collection and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is a measure of how readily a compound precipitates from a supersaturated solution, often generated by diluting a high-concentration stock solution in an organic solvent (like DMSO) into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform a serial dilution of the stock solution with the aqueous buffer of interest.

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature.

-

Precipitation Detection: Measure the amount of precipitate formed. This can be done using various techniques, such as nephelometry (light scattering) or by filtering the samples and quantifying the remaining dissolved compound via UV spectroscopy or LC-MS.[7]

-

Solubility Determination: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Analytical Methods for Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity, which can in turn affect solubility measurements.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the primary method for assessing the purity of this compound.

Sample HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound. The expected ¹H NMR spectrum would show signals corresponding to the aromatic protons on the pyridine ring and the protons of the isopropyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Caption: Plausible Final Step in the Synthesis of this compound.

Potential impurities that could arise during synthesis and impact solubility include:

-

Starting Materials: Unreacted 2-bromo-5-(isopropylthio)pyridine or 2,5-dibromopyridine.

-

Over-oxidized Products: Formation of the corresponding N-oxide.

-

By-products from Side Reactions: Depending on the specific synthetic route, other brominated or sulfonylated species could be formed.

The presence of even small amounts of impurities can significantly affect the measured solubility of the target compound. Therefore, a highly pure sample is essential for accurate solubility determination.

Safety and Handling

Based on safety data sheets for similar brominated and sulfonylated pyridine compounds, this compound should be handled with care. It is likely to be harmful if swallowed, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with a complex solubility profile governed by the interplay of its polar and non-polar functional groups. While experimental data is limited, a comprehensive understanding of its predicted physicochemical properties and the factors influencing its solubility can guide its use in research and development. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the empirical determination of its solubility and its characterization. As with any compound in the discovery pipeline, a thorough and accurate assessment of its solubility is a critical step towards unlocking its full potential.

References

-

AxisPharm. (n.d.). Solubility Test. Retrieved January 16, 2026, from [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Vantage. Retrieved January 16, 2026, from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved January 16, 2026, from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). C–H···π interactions increase pyridinium solubility by disrupting ionic.... Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. Retrieved January 16, 2026, from [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved January 16, 2026, from [Link]

-

chemeurope.com. (n.d.). Pyridine. Retrieved January 16, 2026, from [Link]

-

National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved January 16, 2026, from [Link]

-

Chemsrc. (2025). 2-Bromo-5-isopropylsulfanyl-pyridine | CAS#:1349770-67-7. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-5-nitropyridine. Retrieved January 16, 2026, from [Link]

-

National Institutes of Health. (n.d.). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Retrieved January 16, 2026, from [Link]

-

ACS Publications. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Retrieved January 16, 2026, from [Link]

-

Rowan. (n.d.). Running Rowan's pKa Prediction Workflow. Retrieved January 16, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved January 16, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-bromopyridine. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2019). how to synthesis 2-bromo pyridine?. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2016). (PDF) 2-Bromo-5-methylpyridine. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-3,5-difluoropyridine. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

ResearchGate. (n.d.). (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved January 16, 2026, from [Link]

-

PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved January 16, 2026, from [Link]

-

PubChemLite. (n.d.). 2-bromo-5-(prop-1-en-2-yl)pyridine. Retrieved January 16, 2026, from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved January 16, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved January 16, 2026, from [Link]

-

PubChemLite. (n.d.). 2-bromo-5-(methylsulfonyl)pyridine. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-5-(ethylsulfonyl)pyridine. Retrieved January 16, 2026, from [Link]

Sources

- 1. Pyridine [chemeurope.com]

- 2. Running Rowan's pKa Prediction Workflow | Rowan Documentation [docs.rowansci.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. researchgate.net [researchgate.net]

- 5. Solubility Test | AxisPharm [axispharm.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. rheolution.com [rheolution.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Isopropylsulfonyl Pyridine Compounds

For Immediate Release

A Deep Dive into the Isopropylsulfonyl Pyridine Core: From Synthesis to Therapeutic Promise

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, chronicles the discovery and history of isopropylsulfonyl pyridine compounds. We will explore the evolution of their synthesis, delve into the causality behind experimental choices, and illuminate their significance in modern medicinal chemistry, particularly in the realm of targeted therapies.

The Pyridine Scaffold: A Cornerstone in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and privileged scaffold in drug discovery.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its modulation of a molecule's physicochemical properties, have made it a staple in the design of therapeutic agents.[3] The history of pyridine synthesis dates back to the 19th century, with significant advancements over the years providing a rich toolbox for medicinal chemists to create diverse and complex pyridine-containing molecules.[4]

The Sulfonyl Group: A Key Player in Modulating Bioactivity

The introduction of a sulfonyl group (-SO2-) to a pyridine core can profoundly influence a compound's biological activity. Sulfonamides, for instance, are a well-established class of antibacterial agents.[5] In modern drug design, the sulfonyl group often serves as a key pharmacophore, participating in crucial interactions with biological targets and influencing properties such as solubility, metabolic stability, and bioavailability.[6] The synthesis of sulfonylated pyridines has been an area of active research, with various methods developed to introduce this functional group onto the pyridine ring.[7][8]

The "Discovery" of Isopropylsulfonyl Pyridines: An Evolutionary Tale

The discovery of isopropylsulfonyl pyridine compounds is not marked by a single serendipitous event but rather represents a thoughtful evolution in medicinal chemistry. As researchers sought to fine-tune the properties of sulfonylated pyridine drug candidates, they began to explore the impact of different alkyl and aryl substituents on the sulfonyl group. The isopropyl group, with its moderate size and lipophilicity, emerged as a valuable moiety for optimizing potency, selectivity, and pharmacokinetic profiles.

While a definitive "first" synthesis of an isopropylsulfonyl pyridine is not readily identifiable in the literature, its appearance in patents and research articles from the early 21st century onwards signifies its growing importance. For instance, patent literature reveals the use of isopropylsulfonyl chloride as a reagent to synthesize specific pyridine derivatives, indicating a deliberate choice to incorporate this particular functional group.[9] This approach suggests a methodical exploration of structure-activity relationships (SAR) rather than a breakthrough discovery of a novel scaffold.

A prime example of the contemporary application of this scaffold is in the development of Focal Adhesion Kinase (FAK) inhibitors for the potential treatment of pancreatic cancer. Researchers designed and synthesized a series of isopropylsulfonyl-substituted 2,4-diarylaminopyrimidine derivatives, demonstrating the deliberate and rational incorporation of the isopropylsulfonyl group to achieve a desired biological effect.[10]

Synthetic Strategies for Isopropylsulfonyl Pyridine Compounds

The synthesis of isopropylsulfonyl pyridine compounds typically involves the reaction of an amino-substituted pyridine with isopropylsulfonyl chloride in the presence of a base. This nucleophilic substitution reaction is a versatile and widely used method for the formation of sulfonamides.

General Synthetic Workflow:

Caption: General workflow for the synthesis of isopropylsulfonyl pyridine compounds.

Experimental Protocol: Synthesis of an Isopropylsulfonyl Pyridine Derivative

The following protocol is a representative example of the synthesis of an isopropylsulfonyl pyridine compound, based on procedures described in the patent literature.[9]

Objective: To synthesize a substituted N-(pyridin-3-yl)propane-2-sulfonamide.

Materials:

-

3-aminopyridine

-

Isopropylsulfonyl chloride

-

Pyridine (as base and solvent)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminopyridine (1.0 eq) in pyridine.

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add isopropylsulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired isopropylsulfonyl pyridine compound.

Mechanism of Action and Therapeutic Applications

The isopropylsulfonyl pyridine scaffold has found applications in various therapeutic areas, most notably in oncology as kinase inhibitors. The pyridine ring often serves as a hinge-binding motif, interacting with the ATP-binding pocket of kinases, while the isopropylsulfonyl group can occupy adjacent hydrophobic pockets, contributing to potency and selectivity.

Signaling Pathway Inhibition: A Case Study in FAK Inhibition

In the context of FAK inhibitors, the isopropylsulfonyl pyridine core plays a crucial role in disrupting the FAK signaling pathway, which is implicated in cancer cell proliferation, migration, and survival.

Caption: Inhibition of the FAK signaling pathway by an isopropylsulfonyl pyridine compound.

The demonstrated efficacy of these compounds in preclinical models highlights the therapeutic potential of this chemical class.[10]

Structure-Activity Relationship (SAR) Insights

The isopropylsulfonyl group offers several advantages in drug design:

| Feature | Contribution to Bioactivity |

| Size and Shape | The branched nature of the isopropyl group can provide optimal filling of hydrophobic pockets in target proteins, enhancing binding affinity. |

| Lipophilicity | The moderate lipophilicity of the isopropyl group can improve cell permeability and overall pharmacokinetic properties. |

| Metabolic Stability | The sulfonyl group is generally resistant to metabolic degradation, and the isopropyl group can also contribute to metabolic stability. |

These attributes, combined with the versatile chemistry of the pyridine scaffold, allow for the generation of highly potent and selective drug candidates.

Future Directions

The success of isopropylsulfonyl pyridine compounds in oncology is likely to spur further exploration of this scaffold in other therapeutic areas. The continued refinement of synthetic methodologies and a deeper understanding of the SAR will undoubtedly lead to the discovery of new and improved drug candidates based on this promising chemical core.

References

-

Design, synthesis and activity evaluation of isopropylsulfonyl-substituted 2,4-diarylaminopyrimidine derivatives as FAK inhibitors for the potential treatment of pancreatic cancer. (2022). ResearchGate. [Link]

-

Current Scenario of Pyridine/Quinoline-Sulfonamide Hybrids with Anticancer Potential (A Review). (n.d.). ResearchGate. [Link]

- Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof. (n.d.).

-

Pyridine Moiety: Recent Advances in Cancer Treatment. (n.d.). Pyridine Moiety: Recent Advances in Cancer Treatment. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PMC. [Link]

-

Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives. (n.d.). MDPI. [Link]

-

Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2023). PMC. [Link]

-

The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. [Link]

-

Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. (n.d.). Eureka. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. [Link]

- Synthesis method of pyridine-3-sulfonyl chloride. (n.d.).

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]

-

Recent strategies for the synthesis of pyridine derivatives. (2010). PubMed. [Link]

-

A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). PMC. [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

A Theoretical Investigation of the Electronic Properties of 2-Bromo-5-(isopropylsulfonyl)pyridine: A Whitepaper for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic properties of 2-Bromo-5-(isopropylsulfonyl)pyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive lens into the molecule's reactivity, stability, and intermolecular interaction potential. This whitepaper details the requisite computational methodologies, including geometry optimization, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The insights derived from these theoretical studies are crucial for understanding the molecule's structure-activity relationship (SAR) and for guiding the rational design of novel therapeutics.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1][2][3] Its unique electronic properties, including its aromaticity and the presence of a lone pair of electrons on the nitrogen atom, allow for a diverse range of intermolecular interactions crucial for biological activity. The functionalization of the pyridine ring with various substituents, such as halogens and sulfonyl groups, can dramatically alter its electronic landscape, thereby modulating its pharmacokinetic and pharmacodynamic profiles.[4][5][6]

This compound is a compound that combines several key functional groups: a bromine atom, a potent electron-withdrawing group that can also participate in halogen bonding; an isopropylsulfonyl group, which can influence solubility and act as a hydrogen bond acceptor; and the core pyridine ring. Understanding the interplay of these groups on the molecule's electronic properties is paramount for predicting its behavior in a biological system. Theoretical studies provide a robust and efficient means to elucidate these properties before undertaking extensive and costly experimental synthesis and testing.[7]

Theoretical Methodology: A Roadmap to Understanding Electronic Structure

The following sections outline a validated computational workflow for the in-depth analysis of this compound. The choice of Density Functional Theory (DFT) is predicated on its proven accuracy and computational efficiency for systems of this size.[4][8][9][10]

Computational Details

All theoretical calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a suitable choice for the initial geometry optimization and frequency calculations due to its excellent balance of accuracy and computational cost for organic molecules.[11][12] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling the non-covalent interactions that the bromine and sulfonyl groups may engage in.[12][13]

Step-by-Step Computational Protocol

-

Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound to find its lowest energy conformation. This is a critical prerequisite for all subsequent electronic property calculations.

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Property Calculations: Using the optimized geometry, a series of single-point energy calculations are performed to determine the key electronic properties, including:

-

Frontier Molecular Orbitals (HOMO and LUMO)

-

Molecular Electrostatic Potential (MEP)

-

Natural Bond Orbital (NBO) analysis

-

Diagram 1: Computational Workflow

Caption: A conceptual representation of the anticipated MEP surface of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. [14][15]It transforms the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) NBO to an empty (acceptor) NBO. [16]The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis can reveal:

-

Charge Distribution: The natural population analysis (NPA) derived from NBO provides a more robust description of atomic charges than other methods.

-

Hybridization: The hybridization of atoms can be determined, offering insights into bond strengths and angles.

-

Hyperconjugative Interactions: NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into antibonding orbitals of the pyridine ring, which contributes to the molecule's overall stability. [17]It can also reveal interactions involving the bromine and sulfonyl substituents.

| NBO Interaction (Donor -> Acceptor) | Significance | Expected Findings |

| LP(N) -> π(C-C) | Delocalization of the nitrogen lone pair into the pyridine ring. | A significant E(2) value would confirm the aromatic character and electron-donating nature of the nitrogen within the ring. |

| LP(O) -> σ(S-C) | Hyperconjugation involving the sulfonyl oxygen lone pairs. | These interactions would contribute to the stability of the sulfonyl group and influence its electronic properties. |

| π(C-C) -> π(C-C)* | Intramolecular charge transfer within the aromatic system. | Analysis of these interactions provides a quantitative measure of electron delocalization around the pyridine ring. |

Conclusion: From Theoretical Insights to Rational Drug Design

The theoretical study of this compound, as outlined in this whitepaper, offers a powerful, predictive, and cost-effective approach to understanding its fundamental electronic properties. By employing DFT calculations to analyze the HOMO-LUMO energy gap, the molecular electrostatic potential, and natural bond orbitals, researchers can gain invaluable insights into the molecule's reactivity, stability, and potential for intermolecular interactions. This knowledge is critical for forming hypotheses about the molecule's structure-activity relationship and for guiding the design of more potent and selective drug candidates. The computational framework presented here serves as a robust starting point for any research program focused on the development of novel therapeutics based on the substituted pyridine scaffold.

References

- Theoretical Studies of Solvent Effect on the Basicity of Substituted Pyridines. The Journal of Physical Chemistry B.

- Application of molecular electrostatic potentials in drug design.

- Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry.

- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences.

- Unveiling Drug Discovery Insights through Molecular Electrost

- DFT analysis of substituent effects on electron-donating efficacy of pyridine.

- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Authors. ChemRxiv.

- A DFT Study on Nitro Derivatives of Pyridine.

- Theoretical Investigation of Pyridine Derivatives as High Energy Materials.

- Molecular electrostatic potential surface of drug and its deriv

- DFT study of low-energy electron interaction with pyridine, pyrazine and their halo deriv

- Structural, NBO, HOMO-LUMO Analysis Using DFT and Molecular Docking Analysis of Bioactive 3,4-Difluoroacetophenone-Thiosemicarbazone as a Potential Anticancer Agent.

- What is NBO analysis and how is it useful?. Semantic Scholar.

- Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition.

- Chemical reactivity descriptors based on HOMO-LUMO analysis of a...

- Theoretical investigation of some N-nitrosodiphenylamine biological molecules — A natural bond orbital (NBO) study. Canadian Science Publishing.

- Computational Insights and Modeling of Metabolic Pathways of Thymol and Carvacrol Chemical Reactions: Predictive Modeling of Medicinal Plant Biosynthesis. Journal of Agricultural and Food Chemistry.

- Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110)

- Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calcul

- N

- Natural Bonding Orbital (NBO) Analysis of Drugs: Bonding Types and Charge.

- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube.

- Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. PubMed Central.

- Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT-IR, FT-Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach. PubMed.

- The Basicities of Substituted Pyridines and their 1-Oxides.

- Computational, Spectroscopic, Hirshfeld surface, Molecular docking and Topological studies on 2-bromo-5-methylpyridine as potent anti-cancer agent. Open Research@CSIR-NIScPR.

- 2-Bromo-5-isopropylpyridine. Sigma-Aldrich.

- Synthesis of 2-bromo-5-bromomethylpyridine. PrepChem.com.

- This compound. ChemicalBook.

- 2-Bromo-5-(2-fluoro-2-propyl)pyridine. Smolecule.

- Application of 2,3-Diamino-5-bromopyridine in Medicinal Chemistry: Applic

- 2-bromo-5-(methylsulfonyl)pyridine (C6H6BrNO2S). PubChem.

- 2-Bromo-5-methylpyridine.

- Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the tre

- Preparation method of 2-bromo-5-aldehyde pyridine.

- Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method. PubMed.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar.

- Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method.

- Pyridine, 2-bromo-5-(methoxymethoxy)-. Guidechem.

- Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. PMC.

- Technical Guide: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine. Benchchem.

- 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Making sure you're not a bot! [mostwiedzy.pl]

- 11. researchgate.net [researchgate.net]

- 12. Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. What is NBO analysis and how is it useful? | Semantic Scholar [semanticscholar.org]

- 15. NBO [cup.uni-muenchen.de]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT-IR, FT-Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application